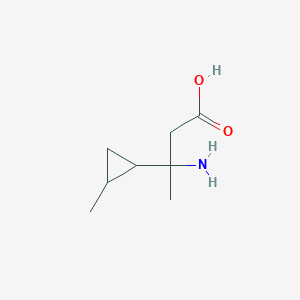
3-Amino-3-(2-methylcyclopropyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-methylcyclopropyl)butanoic acid is a compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of an amino group and a cyclopropyl group attached to a butanoic acid backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-methylcyclopropyl)butanoic acid can be achieved through several methods. One common approach involves the use of cyclopropyl derivatives and amino acids as starting materials. The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, which offer high specificity and yield. For example, an enzymatic method for preparing ®-3-amino-4-aryl-butanoic acid derivatives has been documented, which could be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(2-methylcyclopropyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Amino-3-(2-methylcyclopropyl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methylcyclopropyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, while the cyclopropyl group may influence its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
3-Aminobutanoic acid: Similar structure but lacks the cyclopropyl group.
3-Amino-2-methylbutanoic acid: Similar structure but with a different substitution pattern.
Uniqueness: The presence of the cyclopropyl group in 3-Amino-3-(2-methylcyclopropyl)butanoic acid distinguishes it from other similar compounds. This unique structural feature may confer specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-amino-3-(2-methylcyclopropyl)butanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-5-3-6(5)8(2,9)4-7(10)11/h5-6H,3-4,9H2,1-2H3,(H,10,11) |
InChI Key |
LYAUTJOOMKHAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(C)(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B13276808.png)
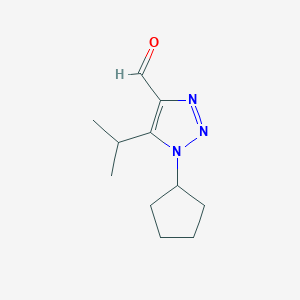

![{2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol](/img/structure/B13276849.png)


![4-{[(5-Methylfuran-2-yl)methyl]amino}butan-2-ol](/img/structure/B13276863.png)
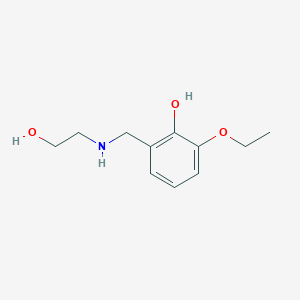
![3-Chloro-2-{[(1-methoxypropan-2-yl)amino]methyl}phenol](/img/structure/B13276868.png)
![(2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]ethyl)(methyl)amine](/img/structure/B13276870.png)
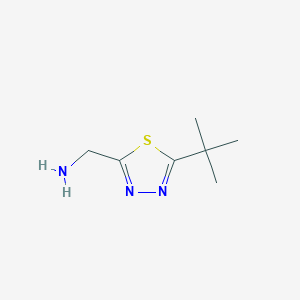
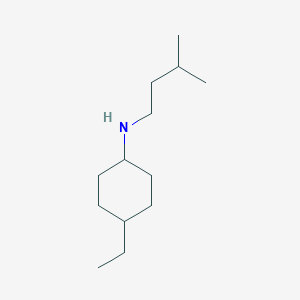
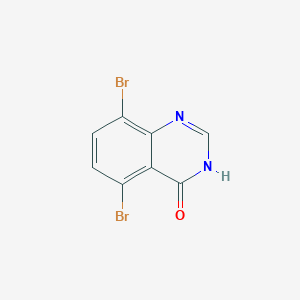
![2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13276888.png)
